1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
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Overview
Description
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is a chemical compound with the molecular formula C15H24O. It is known for its distinctive woody and amber scent, making it a valuable component in the fragrance industry . This compound is also referred to as woody epoxide or trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene can be synthesized through a series of chemical reactions. The synthetic route typically involves the cyclization of appropriate starting materials, followed by dehydration and deprotonation steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle volatile intermediates and ensure safety .
Chemical Reactions Analysis
Types of Reactions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research explores its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: Beyond fragrances, it is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in fragrance, pharmaceuticals, or other applications .
Comparison with Similar Compounds
Similar Compounds
- 1,5,9-Trimethylcyclododeca-5,9-diene-1,2-epoxide
- 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl-
- Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Uniqueness
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is unique due to its specific structure, which imparts distinct chemical properties and a characteristic woody scent. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Properties
CAS No. |
13786-79-3 |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4Z,8Z)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)9-10-14-15(3,16-14)11-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
InChI Key |
PAZWFUGWOAQBJJ-SVGXSMIJSA-N |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)CC/C(=C\CC1)/C)C |
SMILES |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
13786-79-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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